Einecs 276-321-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

72578-59-7 |

|---|---|

Molecular Formula |

C21H42N6O2 |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

octadecanoic acid;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C18H36O2.C3H6N6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-7-2(5)9-3(6)8-1/h2-17H2,1H3,(H,19,20);(H6,4,5,6,7,8,9) |

InChI Key |

GOCPTMPZDPBBSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C1(=NC(=NC(=N1)N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lubricating Oils (Petroleum), C20-50, Hydrotreated Neutral Oil-Based (Einecs 276-738-4)

Disclaimer: The user's original query referenced "Einecs 276-321-7". Extensive research indicates this is likely a typographical error, as no specific chemical substance is consistently associated with this number. The following guide pertains to Einecs 276-738-4 , a substance with a closely related numerical sequence, for which substantial technical data is available.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Einecs 276-738-4 identifies "Lubricating oils (petroleum), C20-50, hydrotreated neutral oil-based," a complex substance derived from petroleum.[1][2][3] Unlike a discrete chemical with a single molecular structure, this is a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials). Its properties are defined by its manufacturing process and the resulting mixture of hydrocarbons. This substance is a key component in the formulation of various lubricants and is characterized by a high proportion of saturated hydrocarbons.[1][2][3]

Chemical Identity and Composition

This substance is a complex combination of hydrocarbons obtained by treating light vacuum gas oil, heavy vacuum gas oil, and solvent-deasphalted residual oil with hydrogen in the presence of a catalyst.[1][2][3][4] This two-stage process, which includes dewaxing, results in a product consisting predominantly of hydrocarbons with carbon numbers in the range of C20 through C50.[1][2][3]

| Identifier | Value |

| EC Number | 276-738-4 |

| CAS Number | 72623-87-1 |

| Description | A complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. It consists predominantly of hydrocarbons having carbon numbers in the range of C20-C50. |

Physicochemical Properties

The physical and chemical properties of this lubricating oil base stock can vary slightly depending on the specific crude oil source and processing parameters. The following tables summarize typical properties based on available safety data sheets.

Table 1: General Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Liquid | [5][6][7] |

| Color | Brown, light yellow, or amber | [5][6][7][8] |

| Odor | Characteristic | [5][6][8] |

| Initial Boiling Point | > 316 °C (> 600 °F) | [5] |

| Freezing Point | -24 °C to -57 °C | [6][9] |

| Pour Point | typ. -39 °C | [8] |

| Water Solubility | Insoluble or not miscible | [10] |

Table 2: Density and Viscosity

| Property | Value | Source |

| Density | Approx. 0.86 g/cm³ at 15 °C | |

| Kinematic Viscosity | Approx. 32 cSt at 40 °C | [1][2][3] |

| Kinematic Viscosity (High-Viscosity Grade) | Approx. 112 cSt at 40 °C | [2][4] |

Table 3: Flammability and Stability

| Property | Value | Source |

| Flash Point | > 180 °C (Closed Cup) | |

| Auto-ignition Temperature | Product is not self-igniting | [11][12] |

| Chemical Stability | Stable under normal conditions | [6][7][8] |

| Reactivity | No known dangerous reactivity | [8] |

| Incompatible Materials | Strong oxidizing agents | [8] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO2) under combustion | [7] |

Experimental Protocols

As a UVCB substance, the most relevant "experimental protocol" is its manufacturing process. Analytical methods for characterizing the final product are also crucial.

4.1. Manufacturing Process: Hydrotreating

The production of hydrotreated neutral oils is a multi-step refining process designed to improve the quality and stability of the lubricant base stock.

-

Feedstock Selection: The process begins with petroleum fractions such as light vacuum gas oil, heavy vacuum gas oil, and solvent-deasphalted residual oil.

-

First Stage Hydrotreating: The feedstock is heated and mixed with hydrogen gas under high pressure and temperature. It is then passed over a catalyst bed (typically containing metals like nickel, molybdenum, or cobalt on an alumina support). This step removes sulfur (hydrodesulfurization), nitrogen (hydrodenitrogenation), and oxygen compounds, and saturates aromatic hydrocarbons.

-

Dewaxing: The hydrotreated oil is then chilled to cause the formation of wax crystals (long-chain paraffins). These waxes are removed, typically through solvent extraction or catalytic dewaxing, to improve the low-temperature fluidity of the oil (lower pour point).

-

Second Stage Hydrotreating (Hydrofinishing): The dewaxed oil undergoes a second hydrogenation step, often under milder conditions. This step further improves color, stability, and removes any remaining impurities.

-

Fractionation: The final product is distilled to separate it into different viscosity grades.

4.2. Analytical Characterization Methods

The properties of lubricating oils are determined using standardized test methods, primarily those developed by ASTM International. These methods serve as the experimental protocols for quality control and specification.

-

Kinematic Viscosity (ASTM D445): This method involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature (e.g., 40 °C and 100 °C).

-

Pour Point (ASTM D97): The sample is cooled at a specified rate and examined at intervals of 3 °C for flow characteristics. The lowest temperature at which movement of the oil is observed is recorded as the pour point.

-

Flash Point (ASTM D92 - Cleveland Open Cup): The sample is heated in an open cup at a constant rate. A small flame is passed across the cup at specified temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.

-

Density/API Gravity (ASTM D1298): The density of the oil is measured using a hydrometer at a standard temperature.

-

Sulfur Content (ASTM D4294): Energy-dispersive X-ray fluorescence is used to determine the total sulfur content in the oil.

-

Dimethyl Sulfoxide (DMSO) Extract (IP 346): This method is used to determine the concentration of polycyclic aromatic compounds. A low DMSO extract percentage (<3%) is often required to classify the oil as non-carcinogenic.[9]

Visualization of Key Processes and Relationships

The following diagrams illustrate the manufacturing workflow and the logical relationship between the substance's identity, properties, and applications.

Caption: Manufacturing workflow for hydrotreated neutral oil.

Caption: Logical relationships of the substance's characteristics.

Safety and Handling

Hazard Classification:

-

Aspiration Hazard: May be fatal if swallowed and enters airways (Asp. Tox. 1, H304).[5][9][10]

-

Carcinogenicity: The classification as a carcinogen is not required if it can be shown that the substance contains less than 3% w/w DMSO extract as measured by IP 346.[9] High-quality hydrotreated oils typically meet this requirement.

Handling and Storage:

-

Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed and away from heat, sparks, open flames, and strong oxidizing agents.[5][13]

-

Personal Protective Equipment (PPE):

-

Spill Response: Contain spills with non-combustible absorbent material (e.g., sand, earth). Prevent entry into sewers and waterways.[10][13]

First Aid Measures:

-

Ingestion: Do NOT induce vomiting. If swallowed, seek immediate medical attention.[5]

-

Inhalation: Remove to fresh air. If respiratory symptoms occur, seek medical attention.[13]

-

Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[13]

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.[5][13]

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. eChemPortal - Home [echemportal.org]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. Lubricating oils (petroleum), C20-50, hydrotreated neutral oil-based, high-viscosity | 72623-85-9 [chemicalbook.com]

- 5. webcdn.intercars.eu [webcdn.intercars.eu]

- 6. 77lubricants.nl [77lubricants.nl]

- 7. crceurope.com [crceurope.com]

- 8. molcesko.cz [molcesko.cz]

- 9. english.bardahl.fr [english.bardahl.fr]

- 10. cdn.pkwteile.de [cdn.pkwteile.de]

- 11. sct-online-new.sct-germany.de [sct-online-new.sct-germany.de]

- 12. oilfino.com [oilfino.com]

- 13. msdspds.castrol.com [msdspds.castrol.com]

Unable to Identify Substance for EINECS 276-321-7

Initial searches to identify the chemical substance corresponding to EINECS number 276-321-7 have been unsuccessful. This number does not appear to be a valid European Inventory of Existing Commercial Chemical Substances (EINECS) identifier.

For a technical guide on synthesis methods to be created, the exact chemical identity of the substance is paramount. Without a valid identifier, it is not possible to retrieve the necessary scientific literature and experimental protocols.

Understanding EINECS Numbers

The European Inventory of Existing Commercial Chemical Substances (EINECS) was introduced to identify all chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981.[1][2] An EINECS number is a seven-digit numerical identifier with the format XXX-XXX-X.[1][3] These numbers are part of the broader EC (European Commission) number system, which also includes ELINCS (European List of Notified Chemical Substances) and NLP (No-Longer Polymers) numbers.[3][4][5][6]

The structure of an EINECS number begins with a digit from 200-001-8.[3][4] The provided number, 276-321-7, does not align with the established format of recognized EC numbers.

Verification of Chemical Identifiers

To ensure the accuracy of the requested information, it is crucial to verify the chemical identifier. The European Chemicals Agency (ECHA) maintains a searchable online inventory of chemicals, which is the authoritative source for verifying EC numbers.[1][5][6] Researchers and scientists can use the ECHA website to search for substances by name, CAS number, or EC number.

It is possible that the provided number contains a typographical error. For instance, a search for similar numbers revealed a journal citation with a similar string of numbers: "Colloid Polym Sci 1998;276:321-7", which refers to a scientific paper and not a chemical substance. This could be a potential source of the error.

Request for Clarification

To proceed with your request for an in-depth technical guide on synthesis methods, please provide a corrected and verified chemical identifier. The chemical name or the CAS (Chemical Abstracts Service) registry number would be the most effective alternatives for accurately identifying the substance of interest.

Once the correct chemical identity is established, a comprehensive guide detailing its synthesis methods, including experimental protocols, data tables, and process diagrams, can be developed as per your core requirements.

References

- 1. The MSDS HyperGlossary: EINECS [ilpi.com]

- 2. safeopedia.com [safeopedia.com]

- 3. EINECS_number [chemeurope.com]

- 4. CLP, 1.1.1., Numbering of entries and identification of a substance :: ReachOnline [reachonline.eu]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. EC Inventory: EINECS/ELINCS/NLP | Inventory Pedia | ChemRadar [chemradar.com]

Characterization of Stearic Acid-Melamine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds formed through the interaction of stearic acid and melamine. While the formation of a simple, discrete "melamine stearate" salt via a straightforward acid-base reaction is plausible, the most extensively documented interaction in scientific literature involves the formation of intercalated nanocomposites. This guide will focus on the synthesis and detailed characterization of these composite materials, supplemented with data on the individual components to provide a complete analytical picture.

Introduction to Stearic Acid and Melamine

Stearic acid is a long-chain saturated fatty acid, while melamine is a nitrogen-rich organic base. Their interaction is of interest in various fields, including the development of novel materials with tailored physicochemical properties. The primary interaction mechanism involves the intercalation of melamine molecules into stearic acid bilayers, driven by non-covalent interactions.

Synthesis of Stearic Acid-Melamine Composites

The following experimental protocol details the preparation of stearic acid-melamine composite nanoparticles with an intercalated nanostructure, based on the non-covalently connected micelles (NCCM) method.[1]

Experimental Protocol: NCCM Method for Stearic Acid-Melamine Nanocomposite Synthesis[1]

Materials:

-

Stearic Acid (SA)

-

Melamine (MA)

-

Ethanol

-

Deionized Water

Procedure:

-

Prepare a 0.1 M solution of stearic acid in ethanol.

-

Prepare a 0.05 M aqueous solution of melamine.

-

Under constant stirring at 25 °C, add the melamine solution dropwise to the stearic acid solution. The resulting mixture should be a transparent solution.

-

To induce the formation of composite nanoparticles, inject a specific volume of the mixed solution into deionized water under vigorous stirring.

-

The resulting suspension contains the primary stearic acid-melamine composite nanoparticles.

-

For morphological control (e.g., nanowires or vesicles), the suspension can be sealed and annealed at different temperatures (e.g., 50 °C, 78 °C, or 85 °C) for a specified duration (e.g., 4.5 hours).

-

The composite nanoparticles can be collected by centrifugation (e.g., at 15,000 rpm for 30 minutes) and subsequently dried (e.g., freeze-drying) for further characterization.

Physicochemical Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of stearic acid-melamine compounds. The following sections detail the key analytical methods and the expected results.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the individual components and to probe the interactions between them in the composite material.

Experimental Protocol:

-

Sample Preparation: Solid samples (stearic acid, melamine, and the dried composite) are typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Analysis: The FTIR spectra are recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation: Key vibrational bands for the individual components and the expected shifts upon interaction are summarized in the table below.

| Compound | Wavenumber (cm⁻¹) | Assignment |

| Stearic Acid | ~2916, ~2848 | Asymmetric and symmetric C-H stretching of CH₂ |

| ~1703 | C=O stretching of the carboxylic acid dimer | |

| Melamine | ~3466, ~3414 | N-H stretching of -NH₂ group |

| ~1650 | N-H deformation | |

| ~1550, ~1430 | Triazine ring vibrations | |

| ~812 | Triazine ring out-of-plane bending | |

| SA-MA Composite | Shift in C=O and N-H bands | Indicates interaction between the carboxylic acid group of stearic acid and the amino groups of melamine. |

X-ray Diffraction (XRD)

XRD is a powerful technique for analyzing the crystalline structure of the materials and confirming the formation of an intercalated nanostructure in the composite.

Experimental Protocol:

-

Sample Preparation: A powdered sample of the dried composite is mounted on a sample holder.

-

Analysis: The XRD pattern is recorded over a range of 2θ angles (e.g., 5-40°) using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).

Data Interpretation: The formation of an intercalated structure is confirmed by the appearance of new diffraction peaks corresponding to a larger d-spacing than that of the individual components.

| Material | Key 2θ Peaks (°) | d-spacing (nm) | Interpretation |

| Stearic Acid (Crystalline) | ~21.5, ~24.1 | - | Characteristic peaks of the crystalline form of stearic acid. |

| Melamine (Crystalline) | ~17.7, ~21.9 | - | Characteristic peaks of crystalline melamine.[2] |

| Stearic Acid-Melamine Composite | Low-angle peaks | ~5.0 | Appearance of a (001) diffraction peak at a low 2θ angle indicates the formation of a new lamellar structure with a larger repeating distance due to the intercalation of melamine between stearic acid bilayers.[3] |

Thermal Gravimetric Analysis (TGA)

TGA provides information about the thermal stability and decomposition behavior of the stearic acid-melamine composite.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the dried composite is placed in a TGA crucible.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen), and the weight loss is recorded as a function of temperature.

Data Interpretation: The TGA thermogram will show distinct weight loss steps corresponding to the decomposition of the different components.

| Component | Decomposition Temperature Range (°C) | Weight Loss (%) | Residue (%) |

| Stearic Acid | ~190 - 280 | ~99 | <1 |

| Melamine | ~280 - 400 | ~90 | ~10 |

| SA-MA Composite | Multiple decomposition steps | Variable | Variable |

The thermal profile of the composite will likely show a multi-step decomposition, reflecting the degradation of both the stearic acid and melamine components. The onset of decomposition may be altered compared to the pure components, indicating a change in thermal stability due to their interaction.

Visualizations of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis and characterization of stearic acid-melamine compounds.

Summary of Quantitative Data

The following tables summarize the key quantitative data obtained from the characterization of stearic acid, melamine, and their composite.

Table 1: FTIR Peak Positions (cm⁻¹)

| Compound | C-H Stretch | C=O Stretch | N-H Stretch | Triazine Ring |

| Stearic Acid | 2916, 2848 | 1703 | - | - |

| Melamine | - | - | 3466, 3414 | 1550, 1430 |

| SA-MA Composite | Present | Shifted | Shifted | Present |

Table 2: XRD Peak Positions (2θ°)

| Material | Characteristic Peak 1 | Characteristic Peak 2 | Intercalation Peak |

| Stearic Acid | 21.5 | 24.1 | - |

| Melamine | 17.7 | 21.9 | - |

| Stearic Acid-Melamine Composite | - | - | ~5.0 (d=5.0 nm) |

Table 3: TGA Decomposition Temperatures (°C)

| Material | Onset of Decomposition | Major Weight Loss Range |

| Stearic Acid | ~190 | 190 - 280 |

| Melamine | ~280 | 280 - 400 |

| SA-MA Composite | Variable | Multi-step degradation |

Conclusion

The characterization of stearic acid-melamine compounds, particularly in the form of intercalated nanocomposites, reveals a synergistic interplay between the two components. The formation of these structures can be reliably achieved through methods like the NCCM technique. A combination of FTIR, XRD, and TGA provides a robust analytical framework to confirm the interaction between stearic acid and melamine, elucidate the resulting nanostructure, and determine the thermal properties of the composite material. This in-depth understanding is crucial for the rational design and application of these materials in various scientific and industrial fields.

References

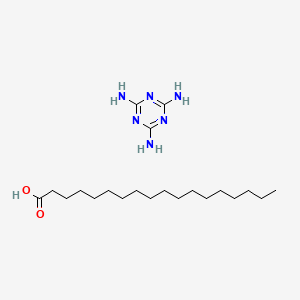

An In-depth Technical Guide to the Spectral Analysis of Octadecanoic acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of "Octadecanoic acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:1)", a compound formed from the 1:1 reaction of stearic acid and melamine. This document outlines the expected spectral characteristics based on the analysis of its individual components and the principles of salt formation. Detailed experimental protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry are provided, along with a structured presentation of quantitative spectral data.

Introduction

Octadecanoic acid, more commonly known as stearic acid, is a saturated fatty acid. 1,3,5-triazine-2,4,6-triamine, or melamine, is a nitrogen-rich organic base. When combined in a 1:1 molar ratio, they are expected to form a salt, melamine stearate, through an acid-base reaction between the carboxylic acid group of stearic acid and the amino groups of melamine. This interaction leads to characteristic changes in their respective spectral signatures. This guide will first detail the individual spectral data of melamine and stearic acid and then predict the spectral data for their 1:1 compound.

Spectral Data of Individual Components

The following tables summarize the key spectral data for melamine and stearic acid.

Melamine (1,3,5-triazine-2,4,6-triamine)

| FTIR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrometry (m/z) |

| ~3470, ~3420 (N-H stretching) | 6.8 (s, 6H, -NH₂) | 166.5 (s, C) | 127.07 (M+)[1] |

| ~1650 (N-H bending) | 85.05[1] | ||

| ~1550, ~1470, ~1430 (Triazine ring stretching) | |||

| 812 (Triazine ring bending) |

Stearic Acid (Octadecanoic Acid)

| FTIR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrometry (m/z) |

| ~2919, ~2848 (C-H stretching)[2] | 11-12 (br s, 1H, -COOH) | ~180.8 (C=O) | 284.27 (M+)[3] |

| ~1701 (C=O stretching)[2] | 2.34 (t, 2H, α-CH₂)[4] | ~34.1 (α-CH₂) | 73, 60, 57, 43[3] |

| ~1470 (C-H bending) | 1.63 (quint, 2H, β-CH₂)[4] | ~31.9 (CH₂) | |

| ~940 (O-H bending) | 1.25 (m, 28H, -(CH₂)₁₄-)[4] | ~29.7, ~29.5, ~29.4, ~29.1 (-(CH₂)₁₄-) | |

| 0.88 (t, 3H, -CH₃)[4] | ~24.7 (β-CH₂) | ||

| ~22.7 (ω-1 CH₂) | |||

| ~14.1 (-CH₃) |

Predicted Spectral Data for Melamine Stearate

The formation of a salt between melamine and stearic acid will result in proton transfer from the carboxylic acid to one of the amino groups of melamine, forming a stearate anion and a melaminium cation. This will cause significant and predictable shifts in the spectral data.

Predicted FTIR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Reason for Shift |

| N-H⁺ stretching | Broad absorption ~3000-2500 | Formation of the melaminium cation. |

| C-H stretching | ~2919, ~2848 | Unlikely to change significantly from stearic acid. |

| N-H⁺ bending | ~1620-1560 | Characteristic of secondary amine salts.[5] |

| C=O stretching (carboxylate) | ~1550-1610 | Disappearance of the carboxylic acid C=O and appearance of the carboxylate anion asymmetric stretch.[6] |

| Triazine ring stretching | ~1550, ~1470, ~1430 | May show slight shifts due to protonation. |

| Carboxylate symmetric stretching | ~1400 | Characteristic of the carboxylate anion. |

Predicted NMR Spectral Data

| Spectrum | Expected Chemical Shift (ppm) | Reason for Shift |

| ¹H NMR | Disappearance of the -COOH proton signal (~11-12 ppm). Broadening and downfield shift of the -NH₂ proton signals due to protonation and exchange. The aliphatic protons of the stearate chain are expected to show minimal shifts. | Deprotonation of the carboxylic acid and protonation of the amine. |

| ¹³C NMR | The carbonyl carbon of the stearate will shift slightly upfield to ~175-180 ppm. The carbons of the melamine ring may experience a slight downfield shift due to the positive charge. | Change in the electronic environment of the carbonyl group upon deprotonation and the triazine ring upon protonation. |

Predicted Mass Spectrometry Data

In a mass spectrometer, the salt is likely to dissociate. Therefore, the mass spectrum is expected to show peaks corresponding to the individual components.

| Expected m/z | Corresponding Ion |

| 127.07 | [Melamine + H]⁺ |

| 283.26 | [Stearic acid - H]⁻ (in negative ion mode) |

| 126.06 | Melamine molecular ion |

| 284.27 | Stearic acid molecular ion |

Experimental Protocols

The following are detailed methodologies for the spectral analysis of melamine stearate.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the compound and confirm salt formation.

Methodology:

-

Sample Preparation: The solid sample will be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly on the ATR crystal.

-

Instrument: A Nicolet iS50 FTIR Spectrometer or equivalent.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance or Absorbance

-

-

Data Acquisition: A background spectrum of the clean ATR crystal is collected. The sample is then placed on the crystal, and the sample spectrum is recorded.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the melaminium cation and the stearate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and confirm the proton transfer.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it can dissolve both polar and nonpolar components). The solution is transferred to a 5 mm NMR tube.

-

Instrument: A Bruker Avance III 400 MHz spectrometer or equivalent.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Data Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to assign the protons and carbons in the structure. The absence of the carboxylic acid proton signal and the characteristics of the amine proton signals are key indicators of salt formation.

Mass Spectrometry

Objective: To determine the molecular weight of the components and analyze their fragmentation patterns.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Instrument: A Waters Xevo G2-XS QTof Mass Spectrometer with an Electrospray Ionization (ESI) source or equivalent.

-

Parameters:

-

Ionization Mode: ESI positive and negative

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-1000 m/z

-

-

Data Acquisition: The sample solution is infused into the mass spectrometer.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peaks of melamine and stearic acid.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the spectral analysis process.

Caption: Workflow for the spectral analysis of melamine stearate.

Caption: Acid-base reaction pathway for the formation of melamine stearate.

References

- 1. NMR and ESR investigations of the interaction between a carboxylic acid and an amine at the focal point of l-lysine based dendritic branches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bmse000485 Stearic Acid at BMRB [bmrb.io]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

An In-depth Technical Guide to 7-Methoxy-1-tetralone (CAS 6836-19-7): Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 7-Methoxy-1-tetralone (CAS 6836-19-7), a compound that has demonstrated significant potential as an antitumor agent. This document consolidates its physical and chemical properties, details its biological activities with a focus on its anticancer effects, and outlines relevant experimental protocols for its study. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While the user-provided CAS number was 72076-42-7, which corresponds to stearic acid, compound with 1,3,5-triazine-2,4,6-triamine (1:1), the nature of the request strongly indicates that the compound of interest was 7-Methoxy-1-tetralone due to its documented biological activities relevant to drug discovery.

Physical and Chemical Data

The fundamental physical and chemical properties of 7-Methoxy-1-tetralone are summarized in the tables below for easy reference.

Table 1: General Properties of 7-Methoxy-1-tetralone

| Property | Value | Reference |

| CAS Number | 6836-19-7 | |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | [1] |

| IUPAC Name | 7-methoxy-3,4-dihydronaphthalen-1(2H)-one | [1] |

| Synonyms | 7-methoxytetralone, 3,4-Dihydro-7-methoxy-1(2H)-naphthalenone | [1] |

| Appearance | Solid, Crystalline Powder (White to beige) | [2] |

Table 2: Physicochemical Properties of 7-Methoxy-1-tetralone

| Property | Value | Reference |

| Melting Point | 59-63 °C | [2][3] |

| Boiling Point | 160-165 °C | |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) | |

| Water Solubility | 309 mg/L at 25°C | |

| logP (Octanol/Water Partition Coefficient) | 2.3 | |

| Storage Temperature | Room Temperature, Sealed in dry | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity and Signaling Pathways

7-Methoxy-1-tetralone has emerged as a potent antitumor agent, exhibiting inhibitory effects on cancer cell proliferation and migration, and inducing apoptosis, particularly in hepatocellular carcinoma (HCC).[4] Its mechanism of action involves the modulation of several key signaling pathways implicated in cancer progression.

Anticancer Activity

-

Inhibition of Cell Proliferation: 7-Methoxy-1-tetralone has been shown to inhibit the proliferative activity of LO2 and HepG2 cells at concentrations ranging from 31.25 to 1000 μM over a 48-hour period.[4]

-

Induction of Apoptosis: The compound induces apoptosis in HepG2 cells at concentrations of 40, 100, and 250 μM after 48 hours of treatment.

-

Suppression of Cell Migration: Wound healing assays have demonstrated that 7-Methoxy-1-tetralone significantly reduces the migration of HepG2 cells.

Modulated Signaling Pathways

The antitumor effects of 7-Methoxy-1-tetralone are attributed to its ability to downregulate key proteins in several signaling cascades:

-

PI3K/Akt Signaling: The compound decreases the phosphorylation of Akt (p-AKT), a critical kinase in the PI3K/Akt pathway that promotes cell survival and proliferation.

-

NF-κB Signaling: 7-Methoxy-1-tetralone leads to a reduction in the protein levels of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, and invasion.

-

c-Met Signaling: The expression of the c-Met receptor, which is often dysregulated in cancer and contributes to tumor progression, is diminished following treatment with 7-Methoxy-1-tetralone.

-

Matrix Metalloproteinases (MMPs): The compound downregulates the expression of MMP2 and MMP9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.

Below is a diagram illustrating the proposed mechanism of action of 7-Methoxy-1-tetralone in hepatocellular carcinoma cells.

Caption: Proposed signaling pathway of 7-Methoxy-1-tetralone in HCC.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activity of 7-Methoxy-1-tetralone.

Synthesis of 7-Methoxy-1-tetralone Derivatives

A common synthetic approach involves the Vilsmeier reaction. In a typical procedure, the appropriate tetralone is dissolved in dry dimethylformamide (DMF) and cooled. Phosphorus oxychloride is then added dropwise. The reaction mixture is heated, and after completion, it is poured onto crushed ice. The product is then extracted and purified.[2]

In Vitro Antitumor Assays

A general workflow for the in vitro evaluation of 7-Methoxy-1-tetralone is depicted below.

Caption: General workflow for in vitro evaluation of 7-Methoxy-1-tetralone.

Cell Proliferation Assay (MTT Assay):

-

Cell Seeding: Seed HepG2 and LO2 cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 7-Methoxy-1-tetralone (e.g., 31.25 to 1000 μM) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a specified period to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.

Western Blot Analysis:

-

Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., c-Met, p-Akt, NF-κB, MMP2, MMP9) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity

Animal Model:

-

Cell Implantation: Subcutaneously implant HepG2 cells into the flanks of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer 7-Methoxy-1-tetralone via a suitable route (e.g., intraperitoneal injection) at various dosages (e.g., 80, 120, 160 mg/kg/day) for a specified duration.

-

Monitoring: Monitor tumor growth and the general health of the animals throughout the study.

-

Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and measure their weight and volume. The tumor inhibition rate can then be calculated.

Immunohistochemical Analysis of Tumor Tissues:

-

Tissue Preparation: Fix the excised tumor tissues in formalin and embed them in paraffin.

-

Sectioning: Cut thin sections of the paraffin-embedded tissues and mount them on slides.

-

Antigen Retrieval: Perform antigen retrieval to unmask the epitopes.

-

Blocking and Antibody Incubation: Block non-specific binding and incubate the sections with primary antibodies against proteins of interest (e.g., p-Akt, NF-κB, MMP2, MMP9).

-

Detection: Use a secondary antibody and a detection system (e.g., DAB) to visualize the protein expression in the tumor tissues.

Conclusion

7-Methoxy-1-tetralone is a promising small molecule with well-documented antitumor properties. Its ability to modulate multiple key signaling pathways involved in cancer progression, including PI3K/Akt, NF-κB, and c-Met, makes it an attractive candidate for further preclinical and clinical development. This technical guide provides a solid foundation of its chemical, physical, and biological characteristics, along with detailed experimental protocols to aid researchers in their investigation of this and similar compounds. The provided data and methodologies are intended to facilitate the design and execution of future studies aimed at elucidating the full therapeutic potential of 7-Methoxy-1-tetralone.

References

An In-depth Technical Guide to Stearic Acid-Melamine Composites for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stearic acid-melamine composites, focusing on their synthesis, characterization, and potential applications in the field of drug delivery. The information presented is intended for researchers, scientists, and professionals involved in the development of novel drug delivery systems.

Introduction

Stearic acid, a saturated fatty acid, is a well-established excipient in pharmaceutical formulations, valued for its biocompatibility and ability to form stable matrices for controlled drug release.[1] Melamine, a nitrogen-rich organic compound, can self-assemble through hydrogen bonding to form structured supramolecular arrangements. The combination of these two materials into a composite offers the potential to create novel drug delivery vehicles with unique properties.

Stearic acid-melamine composites can be synthesized to form various nanostructures, such as nanowires and vesicles, which present a high surface area for drug loading and interaction with biological systems.[2][3] The lipophilic nature of stearic acid can aid in the encapsulation of hydrophobic drugs, while the melamine component can contribute to the structural integrity and potentially modulate the release profile. This guide will delve into the synthesis of these composites, their key characteristics, and the experimental protocols required for their evaluation as drug delivery systems.

Synthesis of Stearic Acid-Melamine Composites

A key method for the synthesis of stearic acid-melamine composites is the non-covalently connected micelles (NCCM) method.[2][3] This technique allows for the intercalation of melamine molecules into stearic acid bilayers, forming composite nanoparticles with a well-defined nanostructure.[2][3]

Experimental Protocol: Synthesis via NCCM Method

Materials:

-

Stearic Acid (SA)

-

Melamine (MA)

-

Absolute Ethanol

Procedure:

-

Dissolve stearic acid in absolute ethanol to create a stock solution (e.g., 1 mg/mL).

-

Dissolve melamine in absolute ethanol to create a separate stock solution (e.g., 1 mg/mL).

-

In a typical preparation, mix the stearic acid and melamine solutions at a specific molar ratio (e.g., 1:1 or 2:1 SA:MA) with vigorous stirring.

-

The mixture is then rapidly injected into a larger volume of a non-solvent, such as deionized water, under continued stirring. This induces the self-assembly of the composite nanostructures.

-

The resulting suspension of stearic acid-melamine composite nanoparticles can be further processed, for example, by annealing at a specific temperature to induce the formation of more ordered structures like nanowires or vesicles.[2][3]

-

The composites are then collected by centrifugation and washed with deionized water to remove any residual solvent or unreacted precursors.

-

Finally, the product is dried, for instance, by lyophilization, for storage and further characterization.

Characterization of Stearic Acid-Melamine Composites

Thorough characterization is essential to understand the physicochemical properties of the synthesized composites and their suitability for drug delivery.

Analytical Techniques and Expected Observations

| Technique | Purpose | Expected Observations |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups and confirm the interaction between stearic acid and melamine. | Appearance of characteristic peaks for both stearic acid (e.g., C=O stretching of the carboxylic acid) and melamine (e.g., triazine ring vibrations). Shifts in these peaks may indicate hydrogen bonding between the two components.[1][4] |

| X-Ray Diffraction (XRD) | To determine the crystalline structure of the composite. | The XRD pattern will show diffraction peaks corresponding to the crystalline nature of the composite, which may differ from the patterns of the individual components, indicating the formation of a new intercalated structure.[1][4] |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology, size, and shape of the composite nanostructures. | SEM and TEM images can reveal the formation of nanowires, vesicles, or other nanoparticle morphologies, providing information on their size distribution and surface features.[4][5] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the composites. | TGA curves will show the decomposition temperatures of the composite, which can be compared to those of pure stearic acid and melamine to assess any changes in thermal stability upon composite formation.[4] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and crystallinity of the composites. | DSC thermograms can show shifts in the melting points of the components, suggesting interactions within the composite matrix. The degree of crystallinity can also be assessed.[6] |

Drug Loading and In Vitro Release Studies

The potential of stearic acid-melamine composites as drug delivery systems can be evaluated by studying their drug loading capacity and in vitro release kinetics.

Experimental Protocol: Drug Loading

-

A known amount of the drug is co-dissolved with stearic acid and melamine in the solvent during the synthesis process described in section 2.1.

-

Alternatively, the pre-formed composites can be incubated in a concentrated drug solution for a specific period, followed by washing to remove the unloaded drug.

-

The amount of encapsulated drug is determined by dissolving a known weight of the drug-loaded composites in a suitable solvent and quantifying the drug concentration using a technique like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

The drug loading capacity (DLC) and encapsulation efficiency (EE) are calculated as follows:

-

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Experimental Protocol: In Vitro Drug Release

-

A known amount of drug-loaded composites is dispersed in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

-

The dispersion is placed in a dialysis bag and incubated in a larger volume of the release medium at 37°C with constant stirring.

-

At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

-

The concentration of the released drug in the aliquots is quantified using UV-Vis spectrophotometry or HPLC.

-

The cumulative percentage of drug release is plotted against time.

Expected Drug Release Profile

Stearic acid-based delivery systems often exhibit a biphasic release pattern: an initial burst release followed by a sustained release phase.[5] The initial burst is attributed to the drug adsorbed on the surface of the nanoparticles, while the sustained release is due to the diffusion of the drug from the core of the composite matrix. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Biocompatibility Assessment

For any material to be used in drug delivery, its biocompatibility must be established.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

A suitable cell line (e.g., HeLa, HEK293) is cultured in a 96-well plate.

-

The cells are treated with different concentrations of the stearic acid-melamine composites for a specific duration (e.g., 24, 48 hours).

-

A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed to determine the percentage of viable cells compared to an untreated control.

-

The results are expressed as a percentage of cell viability, with a decrease in viability indicating potential cytotoxicity.

Visualizations

Experimental Workflow and Logical Relationships

Caption: Workflow for the synthesis and evaluation of stearic acid-melamine composites.

Potential Drug Release Mechanism

Caption: Biphasic drug release mechanism from stearic acid-melamine composites.

Conclusion

Stearic acid-melamine composites represent a promising new platform for drug delivery. Their synthesis via the NCCM method is straightforward, and the resulting nanostructures can be tailored for specific applications. The inherent properties of both stearic acid and melamine contribute to a system that can potentially encapsulate a variety of therapeutic agents and provide controlled release. Further research, particularly in loading different types of drugs and conducting in vivo studies, is warranted to fully explore the therapeutic potential of these novel composites.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stearic acid nanoparticles increase acyclovir absorption by oral epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a controlled release of salicylic acid loaded stearic acid-oleic acid nanoparticles in cream for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Melamine-Stearic Acid Adducts: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melamine, a nitrogen-rich triazine compound, and stearic acid, a saturated fatty acid, can form non-covalent adducts through supramolecular self-assembly. These adducts, driven by hydrogen bonding and van der Waals forces, present novel opportunities in biomaterials science and drug delivery. The amphiphilic nature of the resulting complex, combining the hydrophilic character of melamine with the lipophilic properties of stearic acid, suggests potential applications in the formation of unique nanostructures, such as hydrogels or micelles. These structures could serve as scaffolds for tissue engineering or as vehicles for the controlled release of therapeutic agents. Notably, the known pro-apoptotic effects of stearic acid on various cancer cell lines indicate a promising avenue for developing melamine-stearic acid adducts as targeted anticancer therapies. This guide provides an in-depth overview of the synthesis, characterization, and potential research applications of these adducts, complete with detailed experimental protocols and conceptual frameworks for future investigation.

Physicochemical Properties

A comprehensive understanding of the individual components is crucial for developing and characterizing melamine-stearic acid adducts. The table below summarizes key physicochemical properties of melamine and stearic acid.

| Property | Melamine | Stearic Acid |

| Chemical Formula | C₃H₆N₆[1][2] | C₁₈H₃₆O₂[3] |

| Molar Mass | 126.12 g/mol [2] | 284.48 g/mol [3] |

| Appearance | White crystalline powder[1][4] | Waxy, white or yellowish solid[5] |

| Melting Point | ~345 °C (decomposes)[4][6] | 69.3 °C[5][7] |

| Boiling Point | Sublimes[6] | 361 °C (decomposes)[7] |

| Solubility in Water | Slightly soluble, especially in hot water[4] | Insoluble[5] |

| Solubility in Organic Solvents | Insoluble in most organic solvents[1] | Soluble in ethanol, acetone, and other organic solvents[5][8] |

| pKa | 5.0 | 4.75 |

Synthesis and Characterization

The formation of melamine-stearic acid adducts is predicated on the principles of supramolecular chemistry, where non-covalent interactions guide the self-assembly of molecules.

Proposed Experimental Protocol: Synthesis of Melamine-Stearic Acid Adducts

This protocol is a hypothetical procedure based on established methods for the self-assembly of melamine with carboxylic acids.[9][10][11]

-

Materials: Melamine (≥99% purity), Stearic Acid (≥99% purity), Dimethyl sulfoxide (DMSO, anhydrous), Deionized water.

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of melamine in DMSO.

-

Prepare a 20 mM stock solution of stearic acid in DMSO.

-

-

Adduct Formation:

-

In a sterile glass vial, combine the melamine and stearic acid stock solutions in a 1:2 molar ratio.

-

Gently agitate the mixture at room temperature for 24 hours to facilitate self-assembly.

-

For the formation of hydrogels, the solvent may be slowly evaporated or the adduct may be dialyzed against water.

-

-

Isolation and Purification:

-

The resulting adducts (precipitate or hydrogel) can be isolated by centrifugation.

-

Wash the isolated adducts with deionized water to remove any unreacted precursors.

-

Lyophilize the purified adducts for long-term storage and further characterization.

-

Characterization Workflow

A multi-faceted approach is necessary to confirm the formation and characterize the properties of the melamine-stearic acid adducts.

References

- 1. Melamine: Structure, Formula, Properties & Key Uses [vedantu.com]

- 2. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stearic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. Melamine Properties: Chemical&Physical [jinjiangmelamine.com]

- 5. Stearic Acid: Formula, Properties, Uses & Safety Explained [vedantu.com]

- 6. Melamine - Wikipedia [en.wikipedia.org]

- 7. Stearic acid - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Effect of Tricarboxylic Acids on the Formation of Hydrogels with Melem or Melamine: Morphological, Structural and Rheological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Tricarboxylic Acids on the Formation of Hydrogels with Melem or Melamine: Morphological, Structural and Rheological Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Safety and handling of "Einecs 276-321-7" in a lab setting

A comprehensive search for the chemical substance corresponding to EINECS number 276-321-7 has yielded no definitive identification. Due to the inability to identify the substance, this guide cannot provide specific details on its safe handling, physicochemical properties, or biological effects.

Initial and subsequent investigations across various chemical databases and regulatory agency websites, including the European Chemicals Agency (ECHA), have failed to return a specific chemical entity for the provided EINECS number. The search results were ambiguous, often linking to unrelated substances or appearing within general safety data sheet templates without specifying the primary substance.

This lack of identification could be due to several factors:

-

The EINECS number may be obsolete or may have been withdrawn.

-

The number could be part of a larger, more complex mixture where the individual components are not separately listed under this identifier.

-

There may be a typographical error in the provided EINECS number.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the critical importance of accurate chemical identification for laboratory safety and experimental validity, it is imperative to ascertain the precise identity of the substance . We strongly advise the following course of action:

-

Verify the EINECS Number: Double-check the source of the EINECS number for any potential errors.

-

Consult the Supplier: If the substance was procured from a commercial vendor, contact their technical support or refer to the product's Certificate of Analysis (CoA) and Safety Data Sheet (SDS). These documents are legally required to provide the correct chemical identification, including the CAS number and IUPAC name.

-

Utilize CAS Number: If a CAS (Chemical Abstracts Service) number is available, use it for searching databases. CAS numbers are generally more specific and less prone to ambiguity than EINECS numbers.

-

Chemical Analysis: If the identity of the substance remains unknown, analytical characterization (e.g., using techniques like NMR, Mass Spectrometry, or FTIR) may be necessary to determine its chemical structure.

Without a confirmed chemical identity, it is impossible to create the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Proceeding with the handling or use of an unidentified chemical substance poses significant and unacceptable risks in a laboratory setting.

Once the substance has been correctly identified, a thorough safety and handling guide can be developed based on its specific properties and associated hazards.

Methodological & Application

Application Notes and Protocols for Stearic Acid-Melamine Superhydrophobic Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of stearic acid-melamine superhydrophobic coatings. The information is compiled from various studies, offering a comprehensive guide for creating robust and water-repellent surfaces for diverse applications, including oil-water separation and self-cleaning materials.

Introduction

Superhydrophobic surfaces, characterized by water contact angles greater than 150°, are of significant interest due to their self-cleaning, anti-icing, and water-repellent properties. A common and cost-effective method to achieve superhydrophobicity involves the use of stearic acid, a long-chain fatty acid, in combination with melamine-based structures, such as melamine sponges. This combination leverages the micro/nanostructure of the melamine substrate and the low surface energy of stearic acid to create a robust water-repellent coating. The synthesis protocols outlined below describe various methods to achieve this coating, often incorporating other nanomaterials to enhance surface roughness and durability.

Quantitative Data Summary

The following table summarizes the key performance metrics of stearic acid-melamine superhydrophobic coatings prepared using different methods. This data allows for a comparative analysis of the effectiveness of various synthesis strategies.

| Substrate/Method | Water Contact Angle (WCA) | Sliding Angle | Oil Absorption Capacity | Separation Efficiency | Reference |

| Polypyrrole/Stearic Acid on Melamine Formaldehyde Sponge | ~170° | - | ~70–90 times its own weight | - | [1] |

| Polydopamine/CNZ NPs/Stearic Acid on Melamine Sponge | 150.5° | - | 11.55–52.76 times its own weight | 99.3% after 10 cycles | [2] |

| ZnO/Stearic Acid/Fe3O4 on Melamine Sponge (Dip Coating) | 160.96° | - | Up to 83.71 g/g | - | [3] |

| Thiolated Graphene Oxide or TiO2/Stearic Acid on Melamine Sponge | >150° | - | Up to 59.2 g/g | 96.5% | [4] |

| Fe3O4/Graphite Oxide/Stearic Acid on Melamine Sponge (Drop Coating) | 140.2° - 145.0° | - | High for various oils | - | [5] |

| Dopamine/Fe3O4/Stearic Acid on Polyurethane Sponge | >141° after repeated cycles | - | 16-60 times its own weight | - | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of stearic acid-melamine superhydrophobic coatings.

Protocol 1: Polypyrrole and Stearic Acid Coating on Melamine Formaldehyde Sponge

This protocol describes the fabrication of a superhydrophobic sponge by first creating a rough polypyrrole (PPy) coating, followed by a stearic acid treatment to lower the surface energy.[1]

Materials:

-

Melamine formaldehyde (MF) sponge

-

Pyrrole (Py)

-

Stearic Acid (SA)

-

Ethanol

-

Deionized (DI) water

Procedure:

-

Sponge Preparation: Clean the MF sponge with DI water and ethanol, then dry it completely.

-

Polypyrrole Coating:

-

Immerse the cleaned MF sponge in an aqueous solution of pyrrole.

-

Initiate in-situ polymerization of pyrrole on the sponge surface. Detailed polymerization conditions (e.g., oxidant, temperature, time) should be optimized based on desired PPy coating thickness.

-

-

Stearic Acid Treatment:

-

Prepare a solution of stearic acid in ethanol.

-

Immerse the PPy-coated sponge in the stearic acid solution.

-

Heat the solution to a temperature that facilitates the reaction between stearic acid and the PPy-coated surface, followed by drying.

-

Protocol 2: Polydopamine Functionalization followed by Nanoparticle and Stearic Acid Grafting

This method utilizes the adhesive properties of polydopamine (PDA) to bind nanoparticles, creating a rough surface, which is then functionalized with stearic acid.[2]

Materials:

-

Melamine sponge (MS)

-

Dopamine hydrochloride (DA)

-

Tris-HCl buffer solution (pH 8.5)

-

C3N4@ZnO (CNZ) nanoparticles (or other suitable nanoparticles)

-

Stearic acid (SA)

-

Ethanol

Procedure:

-

Sponge Cleaning: Cut the melamine sponge to the desired size, clean it sequentially with water and ethanol, and dry at 60°C.[2]

-

Polydopamine Coating:

-

Dissolve dopamine hydrochloride in Tris-HCl buffer solution (pH 8.5).

-

Immerse the cleaned melamine sponge in the dopamine solution and allow it to react for 24 hours to form a polydopamine layer.[2]

-

-

Nanoparticle Immobilization:

-

Disperse CNZ nanoparticles in a suitable solvent.

-

Immerse the PDA-coated sponge in the nanoparticle suspension to allow the nanoparticles to adhere to the surface, creating a rough texture.

-

-

Stearic Acid Grafting:

-

Prepare a solution of stearic acid in ethanol (e.g., 3 wt%).[2]

-

Immerse the nanoparticle-decorated sponge in the stearic acid solution.

-

The grafting of stearic acid occurs via an esterification reaction between the carboxylic acid group of stearic acid and the hydroxyl groups of polydopamine.[2]

-

Dry the sponge to obtain the superhydrophobic coating.

-

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a stearic acid-melamine superhydrophobic coating.

Caption: Generalized workflow for synthesizing stearic acid-melamine superhydrophobic coatings.

Chemical Interaction Pathway

This diagram illustrates the chemical principle behind the hydrophobization of a functionalized melamine sponge surface with stearic acid.

Caption: Chemical interaction between stearic acid and a functionalized melamine surface.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of superhydrophobic magnetic stearic acid polyurethane sponge for oil–water separation | Journal of Materials Research | Cambridge Core [cambridge.org]

Application Notes and Protocols for Microencapsulation Using Poly(vinyl alcohol) (PVA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl alcohol) (PVA) is a water-soluble, biocompatible, and biodegradable synthetic polymer widely utilized in the pharmaceutical and biotechnology industries for the microencapsulation of active pharmaceutical ingredients (APIs), proteins, and other therapeutic agents.[1][2][3][4] Its utility stems from its excellent film-forming capabilities, emulsifying properties, and the ability to be cross-linked through various physical and chemical methods to modulate drug release profiles.[5][6] Microencapsulation with PVA offers numerous advantages, including enhanced drug stability, controlled and sustained release, taste masking, and targeted delivery.[7]

These application notes provide a comprehensive guide to researchers, scientists, and drug development professionals on the principles and methodologies for microencapsulation using PVA. Detailed protocols for common techniques are provided, along with key quantitative data and visual workflows to facilitate experimental design and execution.

Principle of PVA Microencapsulation

PVA is not synthesized directly from the vinyl alcohol monomer but is produced through the hydrolysis of polyvinyl acetate. The degree of hydrolysis and molecular weight of the PVA are critical parameters that influence its solubility, viscosity, and, consequently, its performance as an encapsulating agent.[3]

Microencapsulation with PVA typically involves the formation of a stable emulsion where the core material (drug) is dispersed in a PVA solution, which acts as the continuous phase or a stabilizer. The subsequent removal of the solvent or induction of phase separation leads to the formation of a solid PVA shell around the core material. Common techniques employed for PVA microencapsulation include solvent evaporation, spray drying, and coacervation.

Key Process Parameters and Quantitative Data

The efficiency of encapsulation, particle size, and drug release kinetics are significantly influenced by various process parameters. The following tables summarize key quantitative data from cited literature to aid in the optimization of your microencapsulation process.

Table 1: Influence of PVA Concentration on Particle Size and Encapsulation Efficiency

| Core Material | Encapsulation Method | PVA Concentration (% w/v) | Resulting Particle Size | Encapsulation Efficiency (%) | Reference |

| Bovine Serum Albumin (BSA) | W/O/W Double Emulsion | 0.5 | 105 – 228 nm | 10 - 30 | [6] |

| Bovine Serum Albumin (BSA) | W/O/W Double Emulsion | 1.0 | Not specified | 40 | [6] |

| Bovine Serum Albumin (BSA) | W/O/W Double Emulsion | 2.0 | 105 – 228 nm | 10 - 30 | [6] |

| Bovine Serum Albumin (BSA) | W/O/W Double Emulsion | 3.0 | 246 – 332 nm | 10 - 30 | [6] |

| Isophorone diisocyanate (IPDI) | Solvent Evaporation | 2.0 | ~100 µm | ~60 | [8] |

| Isophorone diisocyanate (IPDI) | Solvent Evaporation | 3.0 | ~80 µm | ~60 | [8] |

| Isophorone diisocyanate (IPDI) | Solvent Evaporation | 4.0 | ~70 µm | ~60 | [8] |

Table 2: Influence of Drug-to-Polymer Ratio on Particle Size and Drug Release

| Drug | Polymer System | Drug:Polymer Ratio (w/w) | Particle Size | Key Release Finding | Reference |

| Fampridine | PVA:Na-Alginate | 1:2 | 300-800 µm | Optimal release | [9] |

| Fampridine | PVA:Na-Alginate | Increased d:p ratio | Correlated with larger particle sizes | - | [9] |

| Aceclofenac | Rosin | Varied | Dependent on ratio | Not specified | [10] |

Experimental Protocols

This section provides detailed, step-by-step protocols for common PVA microencapsulation techniques.

Protocol 1: Microencapsulation by Solvent Evaporation (O/W Emulsion)

This method is suitable for encapsulating water-insoluble drugs. The drug is dissolved in an organic solvent, which is then emulsified in an aqueous PVA solution. The organic solvent is subsequently evaporated, leading to the formation of drug-loaded PVA microparticles.

Materials:

-

Poly(vinyl alcohol) (PVA)

-

Active Pharmaceutical Ingredient (API) - water-insoluble

-

Organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)

-

Deionized water

-

Magnetic stirrer

-

Homogenizer (optional)

Procedure:

-

Preparation of the Aqueous Phase:

-

Prepare a PVA solution of the desired concentration (e.g., 1-5% w/v) by dissolving PVA in deionized water.[11]

-

Gentle heating and continuous stirring may be required to ensure complete dissolution.

-

-

Preparation of the Organic Phase:

-

Dissolve the API in a suitable organic solvent to create the organic phase.

-

-

Emulsification:

-

Add the organic phase to the aqueous PVA solution under continuous stirring using a magnetic stirrer or homogenizer.

-

The stirring speed and time will influence the droplet size and, consequently, the final particle size of the microcapsules.

-

-

Solvent Evaporation:

-

Allow the organic solvent to evaporate from the emulsion under continuous stirring at room temperature or slightly elevated temperature. This can be performed in a fume hood for several hours or overnight.

-

-

Microparticle Recovery:

-

Once the solvent has completely evaporated, collect the microparticles by centrifugation or filtration.

-

Wash the collected microparticles with deionized water to remove any residual PVA and unencapsulated drug.

-

Lyophilize or air-dry the microparticles to obtain a free-flowing powder.

-

Workflow for Solvent Evaporation (O/W Emulsion):

Caption: Workflow for PVA microencapsulation by the solvent evaporation method.

Protocol 2: Microencapsulation by Spray Drying

Spray drying is a continuous process suitable for large-scale production. It involves atomizing a feed solution (drug and PVA) into a hot gas stream, leading to the rapid evaporation of the solvent and the formation of dry microparticles.

Materials:

-

Poly(vinyl alcohol) (PVA)

-

Active Pharmaceutical Ingredient (API)

-

Solvent (e.g., water)

-

Spray dryer

Procedure:

-

Feed Solution Preparation:

-

Dissolve both the API and PVA in a suitable solvent (typically water) to form a homogenous solution or a stable suspension.

-

-

Spray Drying Process:

-

Set the spray dryer parameters, including the inlet temperature, feed rate, and atomization pressure. These parameters will need to be optimized for the specific formulation.

-

Pump the feed solution into the spray dryer's atomizer.

-

The atomizer disperses the solution into fine droplets within the drying chamber.

-

The hot drying gas (usually air) evaporates the solvent from the droplets, resulting in the formation of solid microparticles.

-

-

Product Collection:

-

The dried microparticles are separated from the gas stream using a cyclone separator and collected in a collection vessel.

-

Workflow for Spray Drying:

Caption: Workflow for PVA microencapsulation by the spray drying method.

Protocol 3: Microencapsulation by Coacervation (Phase Separation)

Coacervation involves the phase separation of a polymer solution to form a polymer-rich phase (coacervate) that coats the dispersed core material. This technique is particularly useful for encapsulating oils and water-immiscible liquids.

Materials:

-

Poly(vinyl alcohol) (PVA)

-

Core material (e.g., oil, water-immiscible liquid)

-

Phase separation inducing agent (e.g., sodium sulfate solution)

-

Deionized water

-

Mechanical stirrer

Procedure:

-

Dispersion:

-

Disperse the core material in an aqueous PVA solution with continuous agitation to form a stable emulsion.

-

-

Induction of Coacervation:

-

Gradually add a phase separation inducing agent (e.g., a concentrated salt solution like sodium sulfate) to the emulsion while maintaining stirring.

-

The addition of the agent will cause the PVA to phase separate and form a coacervate layer around the dispersed core droplets.

-

-

Hardening of the Shell:

-

The microcapsule shell can be hardened by various methods, such as cooling, desolvation, or cross-linking with an appropriate agent (e.g., glutaraldehyde).

-

-

Microcapsule Recovery:

-

Collect the hardened microcapsules by filtration or decantation.

-

Wash the microcapsules to remove the residual phase separation agent and other impurities.

-

Dry the microcapsules to obtain a free-flowing powder.

-

Workflow for Coacervation:

Caption: Workflow for PVA microencapsulation by the coacervation method.

Characterization of PVA Microcapsules

After preparation, it is essential to characterize the microcapsules to ensure they meet the desired specifications. Key characterization techniques include:

-

Particle Size and Morphology: Scanning Electron Microscopy (SEM) and laser diffraction particle size analysis.

-

Encapsulation Efficiency and Drug Loading: Spectrophotometric or chromatographic analysis of the encapsulated drug.

-

In Vitro Drug Release: Dissolution studies in relevant physiological media (e.g., simulated gastric and intestinal fluids).[12]

-

Surface Properties: Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface composition of the microcapsules.

Conclusion

Poly(vinyl alcohol) is a versatile and effective polymer for microencapsulation in pharmaceutical applications. By carefully selecting the microencapsulation technique and optimizing the process parameters, researchers can develop robust drug delivery systems with tailored release profiles. The protocols and data provided in these application notes serve as a valuable resource for the successful design and fabrication of PVA-based microcapsules.

References

- 1. researchgate.net [researchgate.net]

- 2. Properties and Applications of Polyvinyl Alcohol, Halloysite Nanotubes and Their Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polyvinyl alcohol based-drug delivery systems for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of Polyvinyl Alcohol (PVA) on Morphology and Encapsulation Efficiency of Polylactic Acid-Polyethylene Glycol (PLA-PEG) copolymer based Nanoparticle’s – TechConnect Briefs [briefs.techconnect.org]

- 7. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of Experiment for Optimizing Microencapsulation by the Solvent Evaporation Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. turkjps.org [turkjps.org]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of polyvinyl alcohol on the surface of poly(D, L-lactide-co-glycolide) microparticles prepared by solvent evaporation method: effect of particle size and PVA concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

Application Notes and Protocols for the Preparation of Composite Nanowires with Stearic Acid and Melamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of composite nanowires composed of stearic acid (SA) and melamine (MA). The methodology is primarily based on the non-covalently connected micelles (NCCM) or solvent-non-solvent method, followed by a thermal annealing process. This approach allows for the formation of intercalated nanostructures where melamine bilayers are sandwiched between stearic acid bilayers.[1] The resulting nanowires have potential applications in nanomaterial templating and as novel carriers for controlled drug delivery.

I. Introduction

The synthesis of organic composite nanowires from readily available and biocompatible materials like stearic acid and melamine presents a promising avenue for various applications, including in the pharmaceutical and materials sciences. The method described herein is a facile, solvent-based approach that leverages the principles of self-assembly and controlled crystallization to produce nanowires with a regular, intercalated internal structure. Initially, melamine and stearic acid are co-assembled into composite nanoparticles in a selective solvent. Subsequent annealing of these nanoparticles induces a morphological transformation into well-defined nanowires. The final morphology of the nanostructures, either nanowires or vesicles, is highly dependent on the annealing temperature.[1]

II. Experimental Protocols

The following protocols are detailed guidelines for the synthesis of melamine/stearic acid composite nanowires.

A. Materials and Reagents

| Material/Reagent | Grade/Purity | Supplier Example |

| Stearic Acid (SA) | Reagent Grade | Sinopharm Chemical Reagent Co., Ltd. |

| Melamine (MA) | Reagent Grade | Sinopharm Chemical Reagent Co., Ltd. |

| Absolute Ethanol | Analytical Grade | Sinopharm Chemical Reagent Co., Ltd. |

Note: Stearic acid should be recrystallized from ethanol prior to use to ensure high purity.

B. Protocol 1: Synthesis of Melamine/Stearic Acid Composite Nanoparticles

This protocol outlines the initial formation of MA/SA composite nanoparticles using the solvent-non-solvent method.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of stearic acid in absolute ethanol.

-

Prepare a separate stock solution of melamine in absolute ethanol. Note: The original literature does not specify exact concentrations, so optimization may be required. A starting point could be in the range of 1-10 mg/mL for each.

2. Mixing and Nanoparticle Formation:

-

In a clean glass vial, combine the stearic acid and melamine stock solutions. The molar ratio of SA to MA should be systematically varied to determine the optimal ratio for nanowire formation.

-

The mixture should be stirred vigorously at room temperature to ensure homogeneous mixing. This process facilitates the intercalation of melamine molecules into the stearic acid bilayers, forming composite nanoparticles. The non-covalent interactions inhibit the self-crystallization of melamine.[1]

C. Protocol 2: Formation of Composite Nanowires via Thermal Annealing

This protocol describes the transformation of the composite nanoparticles into nanowires.

1. Annealing Process:

-

Take the suspension of MA/SA composite nanoparticles prepared in Protocol 1.

-

Place the sealed vial in an oven or a temperature-controlled water bath.

-

The annealing temperature is a critical parameter. To obtain nanowires, the temperature should be elevated above the melting point of stearic acid (73°C). A suggested starting temperature for optimization would be in the range of 80-90°C.

-

The duration of the annealing process will also influence the final morphology. An initial annealing time of 1-2 hours can be tested, followed by characterization to assess the degree of nanowire formation.

2. Cooling and Storage:

-

After annealing, allow the suspension to cool down to room temperature slowly.

-

The resulting suspension containing the composite nanowires can be stored at room temperature for further characterization and use.

III. Data Presentation